REACTION_CXSMILES
|
[CH2:1]1[C:16]2[C:15]3[C:14]4[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=4[NH:8][C:7]=3[CH:6]=[CH:5][C:4]=2[C:3](=[O:17])[CH2:2]1.[Al+3].[Cl-].[Cl-].[Cl-].[C:22](Cl)([CH3:24])=[O:23]>C(Cl)Cl>[C:22]([C:12]1[CH:11]=[CH:10][C:9]2[NH:8][C:7]3[CH:6]=[CH:5][C:4]4[C:3](=[O:17])[CH2:2][CH2:1][C:16]=4[C:15]=3[C:14]=2[CH:13]=1)(=[O:23])[CH3:24] |f:1.2.3.4|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1CC(C=2C=CC=3NC=4C=CC=CC4C3C21)=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring on ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at about 5° C. for 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The precipitated grey solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water (2×100 mL), acetone (3×50 mL), diethyl ether (3×50 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=2C=3C4=C(C=CC3NC2C=C1)C(CC4)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 56.3% | |
YIELD: CALCULATEDPERCENTYIELD | 56.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |